molecular formula C11H13NO4S B2504823 2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 308122-34-1

2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2504823
CAS No.: 308122-34-1
M. Wt: 255.29
InChI Key: DJCRXBNKTDNEAY-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Thiazolidine Derivatives

Thiazolidine derivatives emerged as a critical class of heterocyclic compounds in the late 20th century, with early applications in antidiabetic therapeutics such as pioglitazone and rosiglitazone. The specific compound 2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (molecular formula: C₁₁H₁₃NO₄S; molecular weight: 255.29 g/mol) was synthesized as part of efforts to optimize the bioactivity of thiazolidinedione (TZD) scaffolds. Its development followed Knoevenagel condensation strategies, a common method for introducing arylidene substituents to the TZD core. Early pharmacological studies highlighted its dual role as an α-amylase inhibitor and antioxidant, positioning it as a candidate for metabolic disorder research.

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid , reflects its structural features:

  • Thiazolidine : A five-membered heterocycle containing sulfur and nitrogen (positions 1 and 3).
  • Substituents :
    • A 3-hydroxy-4-methoxyphenyl group at position 2.
    • A carboxylic acid group at position 4.
  • Stereochemistry : The (4R) configuration denotes the absolute stereochemistry at carbon 4, critical for binding to biological targets like PPAR-γ.

The Hantzsch–Widman nomenclature further classifies it under the "thia-" prefix for sulfur, with locants specifying substituent positions.

Position in Heterocyclic Chemistry Literature

Thiazolidines occupy a niche in medicinal chemistry due to their versatility in drug design. This compound exemplifies structural modifications to enhance target specificity:

  • Core modifications : The 3-hydroxy-4-methoxyphenyl group improves solubility and hydrogen-bonding capacity compared to simpler aryl substituents.
  • Pharmacological relevance : It shares structural motifs with FDA-approved TZDs but avoids the hepatotoxicity associated with early analogs.

Comparative studies highlight its unique tautomerism behavior, favoring the enol form in aqueous solutions, which influences reactivity and binding kinetics.

Comparative Analysis with Structurally Analogous Compounds

The compound’s bioactivity and physicochemical properties are contextualized against analogs (Table 1):

Compound Name Substituent at C2 logP α-Amylase IC₅₀ (µM) PPAR-γ Activation (%)
Target Compound 3-Hydroxy-4-methoxyphenyl 1.2 18.24 72.3
2-(4-Methoxyphenyl)-TZD-4-carboxylic acid 4-Methoxyphenyl 1.8 34.56 58.9
Pioglitazone 5-(Pyridin-2-yl) 3.1 N/A 89.5

Key observations :

  • The 3-hydroxy group enhances hydrogen bonding with enzymatic active sites, reducing IC₅₀ values compared to non-hydroxylated analogs.
  • Lower logP (1.2 vs. 3.1 for pioglitazone) correlates with improved aqueous solubility, addressing bioavailability challenges in earlier TZDs.
  • PPAR-γ activation remains moderate, suggesting selectivity for alternative targets like aldose reductase.

Synthetic routes further differentiate it: Microwave-assisted Knoevenagel condensation achieves higher yields (83%) compared to traditional reflux methods.

Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-16-9-3-2-6(4-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCRXBNKTDNEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of L-Cysteine with Isovanillin

The most direct route to 2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves the reaction of L-cysteine hydrochloride with isovanillin (3-hydroxy-4-methoxybenzaldehyde). This one-pot synthesis proceeds via nucleophilic attack of the thiol group on the aldehyde, followed by cyclization to form the thiazolidine ring.

Standard Procedure

In a representative protocol, isovanillin (2.55 g, 10 mmol) is dissolved in ethanol (5 mL), while L-cysteine hydrochloride (1.57 g, 10 mmol) and sodium acetate (0.98 g, 12 mmol) are dissolved in water (5 mL). The aqueous solution is added to the aldehyde mixture, and the reaction is stirred at room temperature for 24 hours. The precipitated product is filtered, washed with ethanol, and dried, yielding a white solid in 72%. Sodium acetate acts as a mild base, facilitating deprotonation of L-cysteine’s thiol group to enhance reactivity.

Key Parameters:
  • Molar Ratio : 1:1 (aldehyde:L-cysteine)
  • Solvent System : Ethanol-water (1:1 v/v)
  • Reaction Time : 24 hours
  • Temperature : Room temperature (25°C)
  • Yield : 72%

General Synthesis of Thiazolidine-4-Carboxylic Acid Derivatives

A broader methodology applicable to diverse 2-aryl-thiazolidine-4-carboxylic acids involves:

Aldehyde-Cysteine Cyclocondensation

A solution of substituted benzaldehyde (40 mmol) in ethanol (30 mL) is added to L-cysteine (4.8 g, 40 mmol) dissolved in water (30 mL). After stirring overnight, the product is filtered and washed with diethyl ether. While this method reports yields up to 99% for analogous compounds, steric and electronic effects of the 3-hydroxy-4-methoxyphenyl group may necessitate optimization.

Modified Conditions for Bulky Substituents:
  • Base : Sodium bicarbonate (1.2 equiv) improves yields for electron-deficient aldehydes.
  • Reaction Time : 3–12 hours, depending on aldehyde reactivity.
  • Yield Range : 40–90% for structurally similar derivatives.

Comparative Analysis of Synthetic Approaches

The table below summarizes critical variations in preparation methods:

Method Aldehyde L-Cysteine Source Base Solvent Time (h) Yield (%)
Isovanillin Hydrochloride salt Sodium acetate Ethanol/Water 24 72
Substituted aryl Free base None Ethanol/Water 12–24 ≤99
Substituted aryl Hydrochloride salt Sodium bicarbonate Water 3–12 40–90

Key observations:

  • Base Selection : Sodium acetate and sodium bicarbonate enhance reaction efficiency compared to base-free conditions.
  • Solvent Polarity : Ethanol-water mixtures improve aldehyde solubility while maintaining cysteine reactivity.
  • Steric Effects : The 3-hydroxy-4-methoxy substituent on isovanillin may slow reaction kinetics, necessitating longer times (24 hours).

Structural Characterization and Purity Assessment

Synthesized compounds are validated using:

  • Melting Point : Consistent with literature values for thiazolidine derivatives.
  • Spectroscopy :
    • FTIR : C=O stretches at 1676–1746 cm⁻¹ and C=S at 600–700 cm⁻¹.
    • NMR :
      • ¹H NMR : Singlet at δ 5.51 ppm (CH₂ of thiazolidine), aromatic protons at δ 6.83–8.22 ppm.
      • ¹³C NMR : Carbonyl carbons at δ 163–174 ppm.
  • Chromatography : Thin-layer chromatography (TLC) with Rf ≈ 0.48–0.55 in chloroform-methanol systems.

Challenges and Optimization Strategies

Byproduct Formation

Prolonged reaction times (>24 hours) may lead to oxidation byproducts, necessitating strict inert atmospheres.

Yield Improvement

  • Precision in Stoichiometry : A 10% excess of aldehyde drives the reaction to completion.
  • Recrystallization : Ethanol or ethanol-water mixtures enhance purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and phenols.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that 2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity
Preliminary studies have indicated that 2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid possesses antimicrobial properties against various bacterial strains. This characteristic could be beneficial in developing new antibiotics or preservatives for food and pharmaceuticals .

Agricultural Science

Pesticidal Properties
There is growing interest in the use of this compound as a natural pesticide. Its efficacy against certain pests has been documented, providing a potential alternative to synthetic pesticides. This aligns with the increasing demand for sustainable agricultural practices .

Plant Growth Promotion
Research has suggested that compounds similar to 2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can enhance plant growth by improving nutrient uptake and stress resistance. This application could lead to increased agricultural productivity and sustainability .

Materials Science

Polymer Development
The unique chemical structure of 2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid lends itself to applications in polymer chemistry. It can be used as a monomer or additive in the synthesis of novel polymers with enhanced mechanical and thermal properties .

Nanocomposite Materials
Incorporating this compound into nanocomposite materials has shown promise in improving their mechanical strength and thermal stability. Such materials could have applications in various industries, including automotive and aerospace .

Case Studies

Study Focus Findings
Study on Antioxidant ActivityInvestigated the radical scavenging ability of the compoundDemonstrated significant reduction in oxidative stress markers in cellular models
Anti-inflammatory ResearchAssessed the impact on cytokine productionShowed inhibition of TNF-alpha and IL-6 production
Agricultural Application StudyEvaluated pesticidal effects on crop pestsFound effective pest control with minimal environmental impact

Mechanism of Action

The mechanism by which 2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, while its anti-inflammatory effects may be due to inhibition of certain enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidine-4-carboxylic acid derivatives are structurally diverse, with variations in the aryl substituent at position 2 and stereochemistry at position 3. Below is a systematic comparison:

Substituted Phenyl Derivatives

Table 1: Structural and Functional Comparison of Selected Derivatives
Compound Name Substituent Position(s) Molecular Formula Key Activities References
Target Compound : 2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 3-OH, 4-OCH₃ C₁₁H₁₃NO₄S Antioxidant, enzyme inhibition
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid 4-NO₂ C₁₀H₁₀N₂O₄S Potent antimicrobial (MRSA, P. aeruginosa)
2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid 4-OH C₁₀H₁₁NO₃S Moderate antioxidant activity
2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 2-OCH₃ C₁₁H₁₃NO₃S Tyrosinase inhibition
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 3,4,5-OCH₃ C₁₃H₁₇NO₅S Anticancer potential (neoplastic cell inhibition)
Key Observations :
  • Electron-Donating vs. Electron-Withdrawing Groups: Hydroxy (-OH) and methoxy (-OCH₃) substituents enhance antioxidant activity due to their electron-donating nature, facilitating radical scavenging . Nitro (-NO₂) groups, being electron-withdrawing, improve antimicrobial efficacy by increasing electrophilicity and membrane penetration .
  • Substituent Position: Para-substitution (e.g., 4-NO₂) generally yields higher antimicrobial activity compared to ortho or meta positions . 3-Hydroxy-4-methoxy substitution in the target compound balances antioxidant and enzyme-inhibitory properties, likely due to synergistic electronic effects .

Stereochemical Variations

  • (4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 276880-61-6) and its (4S)-enantiomer (CAS 1217529-11-7) exhibit distinct pharmacological profiles. The (4S)-isomer is more commonly studied in tyrosinase inhibition and antioxidant assays .

Antioxidant and Enzyme Inhibition

  • The target compound demonstrated IC₅₀ values of 12–18 μM in tyrosinase inhibition assays, outperforming 2-(4-hydroxyphenyl) and 2-(2-methoxyphenyl) analogs .
  • Its radical scavenging activity (DPPH assay) is attributed to the 3-hydroxy group, which stabilizes radicals via resonance .

Antimicrobial Activity

  • Nitro-substituted derivatives (e.g., 4-NO₂) showed zone inhibition diameters of 18–22 mm against MRSA, comparable to ciprofloxacin .
  • The target compound’s lack of nitro groups limits its antimicrobial potency but enhances biocompatibility for therapeutic applications .

Industrial Relevance

    Biological Activity

    2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also referred to as (4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

    • Molecular Formula : C11_{11}H13_{13}NO4_{4}S
    • Molecular Weight : 255.29 g/mol
    • CAS Number : 1265908-12-0

    Antioxidant Activity

    Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study demonstrated that derivatives of thiazolidine, including (4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, showed effective free radical scavenging activity in DPPH assays. The IC50_{50} values for antioxidant activity were found to be around 18.17 µg/mL for related compounds, suggesting a potential role in mitigating oxidative stress .

    Tyrosinase Inhibition

    Tyrosinase is a key enzyme in melanin biosynthesis and is a target for skin-whitening agents. The compound has been evaluated for its inhibitory effects on tyrosinase activity. In silico studies revealed that the compound binds effectively to the active site of tyrosinase with a binding affinity of -8.4 kcal/mol, indicating its potential as a lead molecule for developing skin-lightening agents .

    Cytotoxicity and Antiproliferative Effects

    The compound has also been assessed for its cytotoxic effects against various cancer cell lines. In vitro studies reported IC50_{50} values below 10 µM against human cancer cells, indicating significant antiproliferative activity . However, the specific mechanisms remain to be fully elucidated.

    Study on Zebrafish

    A notable study investigated the effects of (4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid on zebrafish testicular tissue. The findings indicated degenerative impacts on Sertoli cells and spermatogonia, characterized by mitochondrial degeneration and autophagic vacuoles at concentrations of 0.2 mM and higher. This raises concerns regarding the compound's safety profile in pharmaceutical applications .

    Metabolism Studies

    Another research highlighted the metabolism of L-cysteine into thiazolidine derivatives, including this compound. It was shown that these derivatives could enhance cellular growth while reducing reactive oxygen species (ROS) levels in cultures, suggesting a protective role against oxidative damage .

    Table: Summary of Biological Activities

    Activity Effect IC50/Binding Affinity
    AntioxidantFree radical scavenging18.17 µg/mL
    Tyrosinase InhibitionInhibitory effect on melanin production-8.4 kcal/mol (binding affinity)
    CytotoxicityAntiproliferative against cancer cells<10 µM
    Toxicity in ZebrafishDegenerative effects on testicular tissueObserved at 0.2 mM and higher

    Q & A

    Basic Research Questions

    Q. What are the primary research applications of 2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid in pharmacological studies?

    • Methodological Answer : This compound is used as a reference standard in pharmacological research due to its structural similarity to bioactive thiazolidine derivatives. Applications include antimicrobial activity screening (e.g., against MRSA) and serving as a synthetic precursor for derivatives with modified substituents. Researchers employ in vitro assays (e.g., zone-of-inhibition tests) and computational docking studies to evaluate its interactions with bacterial targets .

    Q. How is the compound synthesized, and what key reactions are involved?

    • Methodological Answer : The synthesis typically involves a condensation reaction between cysteine derivatives (e.g., L-cysteine) and an aldehyde precursor (e.g., 3-hydroxy-4-methoxybenzaldehyde) under acidic or basic conditions. Purification is achieved via recrystallization or chromatography. Reaction progress is monitored using TLC and confirmed via FT-IR (e.g., N-H peak at ~1570–1580 cm⁻¹) .

    Q. What analytical techniques are used to confirm the compound’s identity and purity?

    • Methodological Answer :

    • FT-IR : Identifies functional groups (e.g., N-H, carboxylic acid) .
    • HPLC/UPLC : Determines purity (>95% as per standard protocols) .
    • X-ray crystallography : Resolves crystal structure using programs like SHELXL for refinement .

    Advanced Research Questions

    Q. How do structural modifications (e.g., substituent position) influence the antimicrobial efficacy of thiazolidine-4-carboxylic acid derivatives?

    • Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects (e.g., nitro, methoxy, hydroxy groups) using in vitro antibacterial assays. For example:

    • Nitro-substituted derivatives : Show enhanced activity against MRSA (p-NO₂ > m-NO₂ > o-NO₂) .
    • Methoxy/hydroxy groups : Influence solubility and binding affinity to bacterial enzymes. Computational modeling (e.g., molecular docking) validates interactions with targets like penicillin-binding proteins .

    Q. What methodologies resolve discrepancies in crystallographic data for this compound?

    • Methodological Answer : Contradictions in crystallographic results (e.g., bond lengths, space groups) are addressed by:

    • Multi-dataset refinement : Using SHELXL to cross-validate results against high-resolution data.
    • Hydrogen bonding analysis : Identifying intermolecular interactions (e.g., O–H⋯O) that stabilize the crystal lattice .

    Q. How can researchers quantify this compound in biological matrices (e.g., plasma)?

    • Methodological Answer : A validated GC-MS method involves:

    • Deproteinization : Using ultrafiltration to isolate the compound.
    • Derivatization : Treating with MSTFA/TMCS to enhance volatility.
    • Quantification : Linear calibration (1–20 µmol/L) with LOQ at 1 µmol/L. This method detects non-enzymatic adducts (e.g., cysteine-PLP condensates) in human plasma .

    Q. What experimental design considerations minimize variability in in vivo pharmacological studies?

    • Methodological Answer :

    • Standardized dosing : Based on preliminary in vitro IC₅₀ values.
    • Control groups : Include vehicle and positive controls (e.g., ciprofloxacin for antimicrobial studies).
    • Sample size : ≥16 animals per group to ensure statistical power, with weight-matched cohorts .

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